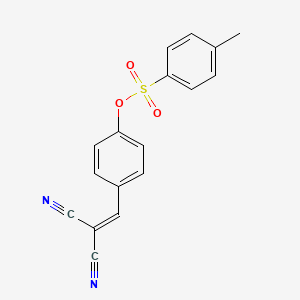
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a methylbenzene-1-sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(2,2-dicyanoethenyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the dicyanoethenyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The dicyanoethenyl group can be reduced to the corresponding amine or alkyl group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions, amines, or alkoxides are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the phenyl ring, such as nitro, sulfonyl, or halogenated compounds.
Nucleophilic Aromatic Substitution: Substituted phenyl derivatives with nucleophiles replacing the dicyanoethenyl group.
Reduction: Amines or alkyl derivatives of the original compound.
科学的研究の応用
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques, including spectroscopy and chromatography.
作用機序
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties influence the behavior of the materials it is incorporated into. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
類似化合物との比較
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonamide
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonyl chloride
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonic acid
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the dicyanoethenyl and sulfonate groups, which impart distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
60595-35-9 |
|---|---|
分子式 |
C17H12N2O3S |
分子量 |
324.4 g/mol |
IUPAC名 |
[4-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H12N2O3S/c1-13-2-8-17(9-3-13)23(20,21)22-16-6-4-14(5-7-16)10-15(11-18)12-19/h2-10H,1H3 |
InChIキー |
AEJMVPNLXNKPKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




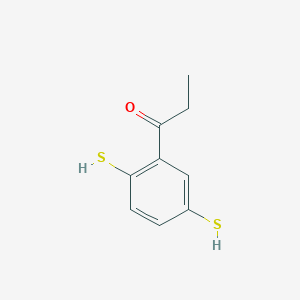
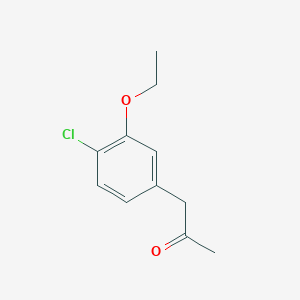
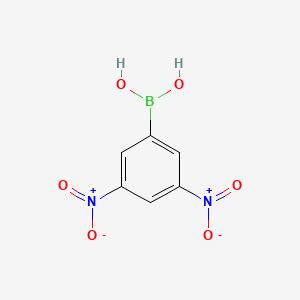
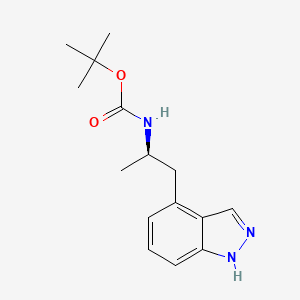
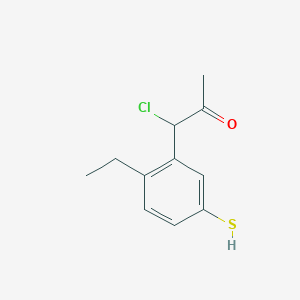
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
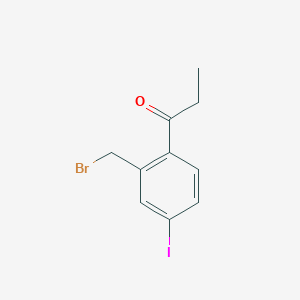
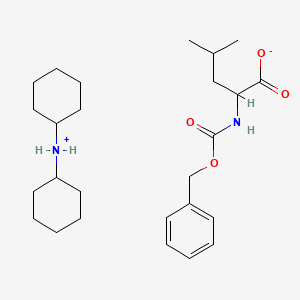
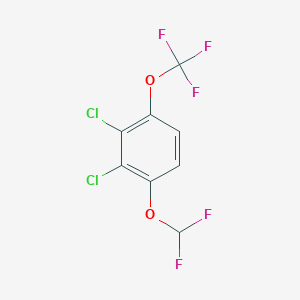
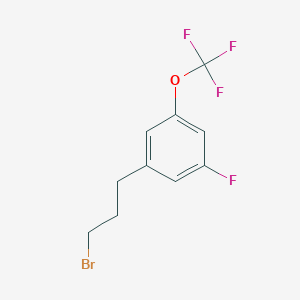
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)

